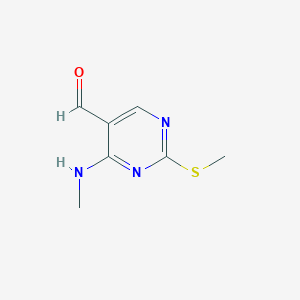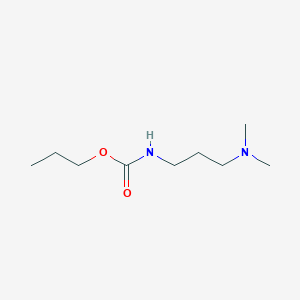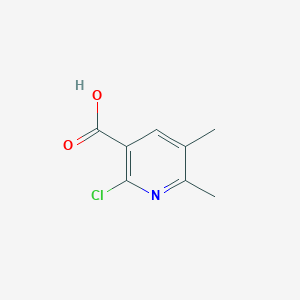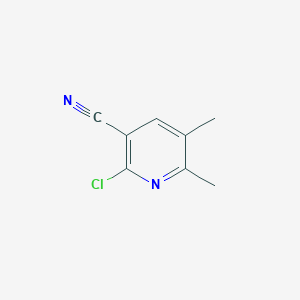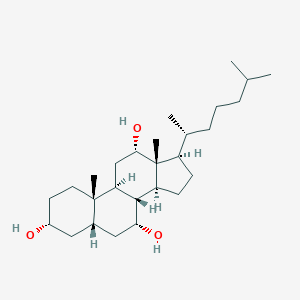
5beta-Cholestane-3alpha,7alpha,12alpha-triol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Trihydroxycholestan hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als biochemisches Reagenz zur Untersuchung des Steroidstoffwechsels und enzymatischer Reaktionen verwendet.
Biologie: Es wird auf seine potenziellen gesundheitlichen Vorteile untersucht, einschließlich seiner Fähigkeit, Entzündungen und oxidativen Stress im Körper zu reduzieren.
Medizin: Die Forschung legt nahe, dass es eine Rolle bei der Regulierung des Blutzuckerspiegels und der Verbesserung der Insulinsensitivität spielen kann.
Industrie: Es wird bei der Entwicklung von biochemischen Assays und als Referenzsubstanz in der analytischen Chemie verwendet
Wirkmechanismus
Trihydroxycholestan übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus. Es wird aus Cholesterin durch enzymatische Reaktionen in der Leber und anderen Organen gebildet. Die Verbindung wurde auf ihre potenziellen gesundheitlichen Vorteile untersucht, darunter ihre Fähigkeit, Entzündungen und oxidativen Stress zu reduzieren. Es kann auch eine Rolle bei der Regulierung des Blutzuckerspiegels und der Verbesserung der Insulinsensitivität spielen .
Wirkmechanismus
Target of Action
Trihydroxycoprostane primarily targets the process of lipid digestion and absorption . It is used to explore the role of bile acids in the emulsification and breakdown of dietary fats, which is a fundamental aspect of gastrointestinal physiology .
Mode of Action
It is known to be involved in the emulsification and breakdown of dietary fats . Emulsification is a process that breaks down large fat globules into smaller, uniformly distributed particles. This is crucial as it increases the surface area of the fat particles, making them more accessible to the enzymes that break them down for absorption.
Biochemical Pathways
Trihydroxycoprostane is part of the bile acid metabolic pathway. Bile acids are critical for the digestion and absorption of dietary fats in the small intestine. They act as biological detergents that emulsify dietary fats, facilitating their digestion by pancreatic lipases and their subsequent absorption by enterocytes .
Result of Action
The action of Trihydroxycoprostane results in the emulsification and breakdown of dietary fats, facilitating their digestion and absorption in the gastrointestinal tract . This is crucial for the body’s energy production and the absorption of fat-soluble vitamins.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Trihydroxycoprostane interacts with various enzymes, proteins, and other biomolecules in the body. It is a substrate for the sterol 27-hydroxylase enzyme in the bile salt synthetic pathway . The interactions between Trihydroxycoprostane and these biomolecules are essential for the digestion and absorption of lipids in the body .
Cellular Effects
It is known that bile acids, including Trihydroxycoprostane, play a crucial role in the digestion and absorption of dietary fats . They aid in the emulsification of dietary fats, which is a critical step in the digestion process .
Molecular Mechanism
Trihydroxycoprostane exerts its effects at the molecular level through its interactions with the sterol 27-hydroxylase enzyme . This enzyme is involved in the bile salt synthetic pathway, and Trihydroxycoprostane serves as a substrate for this enzyme .
Temporal Effects in Laboratory Settings
It is known that bile acids, including Trihydroxycoprostane, are crucial for the digestion and absorption of dietary fats
Metabolic Pathways
Trihydroxycoprostane is involved in the bile salt synthetic pathway . It serves as a substrate for the sterol 27-hydroxylase enzyme in this pathway
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Trihydroxycholestan kann aus Cholesterin durch eine Reihe von enzymatischen Reaktionen synthetisiert werden. Der Prozess beinhaltet die Hydroxylierung von Cholesterin an bestimmten Positionen, um das Triol zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Enzyme, die die Hydroxylierungsreaktionen unter physiologischen Bedingungen katalysieren .
Industrielle Produktionsverfahren
Die industrielle Produktion von Trihydroxycholestan ist aufgrund seines relativ geringen Gehalts in natürlichen Quellen und der Komplexität seiner Synthese nicht weit verbreitet. Die Forschung setzt sich fort, um effiziente Verfahren für seine Produktion zu erforschen, wobei der Schwerpunkt auf natürlichen Ressourcen und enzymatischen Prozessen liegt .
Analyse Chemischer Reaktionen
Reaktionstypen
Trihydroxycholestan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Umwandlung von Hydroxylgruppen in Carbonylgruppen.
Reduktion: Diese Reaktion beinhaltet die Umwandlung von Carbonylgruppen zurück in Hydroxylgruppen.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Häufige Reagenzien sind Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Nukleophile wie Halogenide oder Amine.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Trihydroxycholestan zur Bildung von Ketonen oder Aldehyden führen, während die Reduktion die Hydroxylgruppen regenerieren kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Cholestan-3β,5α,6β-triol
- 5α-Cholestan-3β,5,6β-triol
Einzigartigkeit
Trihydroxycholestan ist aufgrund seines spezifischen Hydroxylierungsmusters einzigartig, das es von anderen Cholestanen unterscheidet. Diese einzigartige Struktur trägt zu seinen spezifischen biologischen Aktivitäten und potenziellen gesundheitlichen Vorteilen bei .
Eigenschaften
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVQQZVHIVNQFH-XJZYBRFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969998 | |
| Record name | Cholestane-3,7,12-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
547-96-6 | |
| Record name | 5β-Cholestane-3α,7α,12α-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,12-Trihydroxycoprostane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholestane-3,7,12-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5beta-Cholestane-3alpha,7alpha,12alpha-triol in bile acid biosynthesis?
A: this compound is a key intermediate in the biosynthesis of cholic acid, a primary bile acid. It is formed from cholesterol through a series of enzymatic reactions in the liver. [, , ]
Q2: How is this compound metabolized in the liver?
A2: this compound can be metabolized via two pathways in the liver:
- Mitochondrial 27-hydroxylation pathway: The enzyme sterol 27-hydroxylase (CYP27A1) catalyzes the 27-hydroxylation of this compound within the mitochondria. [, , , , ]
- Microsomal 25-hydroxylation pathway: In the endoplasmic reticulum, the enzyme CYP3A4 primarily catalyzes the 25-hydroxylation of this compound. [, , ]
Q3: How does biliary obstruction affect the metabolism of this compound?
A3: Biliary obstruction leads to specific changes in the activity of enzymes involved in this compound metabolism:
- Microsomal 25- and 26-hydroxylation: These reactions are inhibited. []
- Mitochondrial 26-hydroxylation: This reaction is stimulated for substrates like cholesterol and 5-cholestene-3beta,7alpha-diol but inhibited for this compound. []
Q4: What is the significance of 26-hydroxylation in this compound metabolism?
A: 26-Hydroxylation is a crucial step in the biosynthesis of chenodeoxycholic acid, another primary bile acid. Research suggests that mitochondrial 26-hydroxylation of specific substrates, potentially favoring chenodeoxycholic acid precursors, might be more critical during biliary obstruction. []
Q5: Are there differences in how this compound and cholesterol interact with CYP27A1?
A: Yes, studies suggest distinct binding modes for these two substrates within the active site of CYP27A1. While some amino acid residues interact with both, their spatial orientation differs. This difference is vital for understanding the varied clinical presentations of cerebrotendinous xanthomatosis (CTX), a disease linked to CYP27A1 deficiency. []
Q6: What is cerebrotendinous xanthomatosis (CTX)?
A: CTX is a rare, inherited disorder characterized by mutations in the CYP27A1 gene, leading to reduced chenodeoxycholic acid production and an accumulation of cholesterol and its metabolites, including this compound, in various tissues. [, , ]
Q7: What is the impact of CYP27A1 deficiency on bile acid synthesis?
A: Individuals with CTX exhibit significantly reduced primary bile acid synthesis. This decrease is more pronounced for chenodeoxycholic acid than cholic acid. The deficiency in chenodeoxycholic acid production is attributed to reduced mitochondrial 26-hydroxylation activity. []
Q8: What are the key enzymes involved in the metabolism of this compound?
A8: The main enzymes are:
- CYP27A1 (sterol 27-hydroxylase): A mitochondrial enzyme catalyzing the 27-hydroxylation of this compound. [, , , , ]
- CYP3A4: A microsomal enzyme primarily responsible for the 25-hydroxylation of this compound. [, , ]
- This compound 24-hydroxylase: This enzyme catalyzes the 24-hydroxylation of 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol, playing a critical role in the 25-hydroxylation pathway of cholic acid biosynthesis. []
Q9: How are the activities of these enzymes affected by different physiological conditions?
A: * Cholesterol feeding: Increases the activities of enzymes involved in both the 25- and 27-hydroxylation pathways. []* Bile drainage: Specifically upregulates enzymes within the 25-hydroxylation pathway. []* Biliary obstruction: Inhibits microsomal 25- and 26-hydroxylation while stimulating mitochondrial 26-hydroxylation for some substrates but inhibiting it for this compound. []
Q10: Where does this compound metabolism occur within the liver?
A10: The two main pathways are localized in different cellular compartments:
- Mitochondria: The 27-hydroxylation pathway occurs here, catalyzed by CYP27A1. [, , , , ]
- Endoplasmic reticulum: The 25-hydroxylation pathway occurs here, primarily catalyzed by CYP3A4. [, , ]
Q11: What is the role of non-parenchymal liver cells in the metabolism of this compound?
A: While non-parenchymal cells can convert this compound to 5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol, the rate is significantly lower compared to hepatocytes. This suggests that non-parenchymal cells play a limited role in the overall metabolism of bile acid intermediates. []
Q12: What methods are used to study the metabolism and enzymatic reactions involving this compound?
A12: Several techniques are employed:
- Mass spectrometry: This method helps identify and quantify this compound and its metabolites in biological samples. [, ]
- Gas chromatography-mass spectrometry: Enables the separation and quantification of cholesterol, cholestanol, and various intermediates in bile acid biosynthesis, providing insights into metabolic changes in Cyp27(-/-) mice and CTX patients. []
- High-pressure liquid chromatography: Used to separate and analyze bile acid intermediates, aiding in the identification of products formed during the metabolism of this compound. []
- Recombinant protein expression: Allows the production and purification of enzymes like CYP27A1, enabling detailed characterization of their catalytic properties and substrate specificity. []
- Site-directed mutagenesis: This technique helps investigate the importance of specific amino acid residues in the interaction between CYP27A1 and its substrates, including this compound. []
- Spectroscopic techniques (UV-Vis, CO difference spectroscopy): Used to characterize cytochrome P450 enzymes and study their interactions with substrates and inhibitors. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


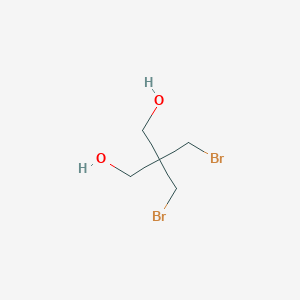
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)
![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)
